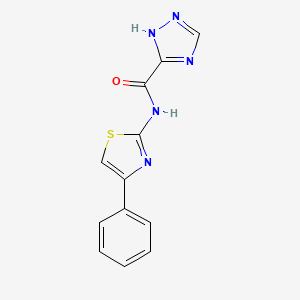

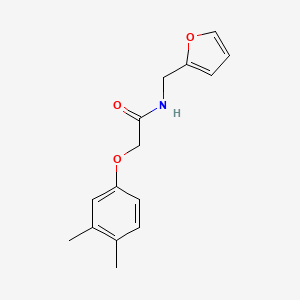

2-(3,4-dimethylphenoxy)-N-(2-furylmethyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of acetamide derivatives, including structures similar to 2-(3,4-dimethylphenoxy)-N-(2-furylmethyl)acetamide, involves multi-step chemical processes. For instance, compounds with dimethylphenoxy and furylmethyl groups have been synthesized through reactions involving acetylation, ethylation, and condensation steps. These procedures yield compounds with specific functional groups intended for further investigation of their pharmacological activities (Pękala et al., 2011).

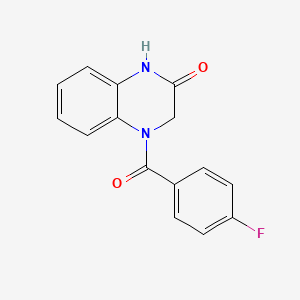

Molecular Structure Analysis

The molecular structure of related acetamides has been analyzed using various spectroscopic techniques and crystallography. For example, compounds within this family exhibit specific crystalline structures and hydrogen bonding patterns that contribute to their physical and chemical properties. The molecular docking studies also provide insights into the potential interactions of these compounds with biological targets (Sharma et al., 2018).

Chemical Reactions and Properties

Acetamide derivatives undergo a variety of chemical reactions, including those involving the substitution of functional groups, which significantly impact their chemical properties. The reactivity of these compounds towards different reagents and conditions can lead to the synthesis of a wide range of products with diverse biological activities. For example, N-substituted benzyl-2-(3',5'-dimethyl-4'-hydroxyphenyl) acetamides have been synthesized, showcasing the versatility of these compounds in organic synthesis (Raju, 2008).

Aplicaciones Científicas De Investigación

Environmental Analysis

A study by Houdier et al. (2000) discusses the use of a molecular probe for trace measurement of carbonyl compounds (aldehydes and ketones) in water samples, which highlights the importance of related chemical compounds in environmental analysis. This probe enables the detection of very low concentrations of formaldehyde and other carbonyls in environmental water samples, including snow, ice, and cloud water, contributing to our understanding of atmospheric chemistry and environmental pollution (Houdier, Perrier, Defrancq, & Legrand, 2000).

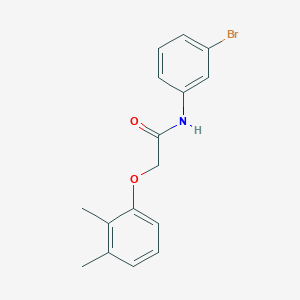

Medicinal Chemistry

Research in medicinal chemistry has explored the synthesis and evaluation of compounds structurally related to "2-(3,4-dimethylphenoxy)-N-(2-furylmethyl)acetamide" for their therapeutic potential. For instance, Pękala et al. (2011) synthesized a group of trans- and cis-2-(2,6-dimethylphenoxy)-N-(2-hydroxycyclohexyl)acetamides and investigated their anticonvulsant activity, demonstrating the medicinal applications of these compounds (Pękala, Waszkielewicz, Szneler, Walczak, & Marona, 2011).

Material Science

In material science, the synthesis and application of novel compounds for the development of hybrid materials and coatings have been studied. Batibay et al. (2020) discussed the synthesis of 2-(9-Oxo-9H-thioxanthene-2-yloxy)-N-(3-silsesquioxanylpropyl) acetamide for the preparation of PMMA hybrid networks in the air atmosphere. This research indicates the role of chemically modified acetamides in improving material properties like thermal stability and robustness of polymer/filler networks (Batibay, Gunkara, Ocal, & Arsu, 2020).

Herbicide Action

The action of chloroacetanilide herbicides and their metabolic studies are crucial for understanding their environmental impact and safety. Latli and Casida (1995) reported on the radiosynthesis of the chloroacetanilide herbicide acetochlor, which is closely related to the chemical structure , for studies on its metabolism and mode of action. This research contributes to the development of safer and more effective herbicidal compounds (Latli & Casida, 1995).

Safety and Hazards

Propiedades

IUPAC Name |

2-(3,4-dimethylphenoxy)-N-(furan-2-ylmethyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17NO3/c1-11-5-6-13(8-12(11)2)19-10-15(17)16-9-14-4-3-7-18-14/h3-8H,9-10H2,1-2H3,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAXAUIXWZSKDGZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OCC(=O)NCC2=CC=CO2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(3-methylbenzylidene)amino]-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5519777.png)

![4-{4-[(3-methoxyphenyl)sulfonyl]-1-piperazinyl}-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5519781.png)

![N-(1,3-benzodioxol-5-ylmethyl)-2-methylpyrido[2,3-d]pyrimidin-4-amine](/img/structure/B5519791.png)

![3-isobutyl-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-5-isoxazolecarboxamide](/img/structure/B5519806.png)

![4-bromo-2-chloro-6-{[(4-methoxyphenyl)imino]methyl}phenol](/img/structure/B5519809.png)

![6-{[6-methyl-2-(methylthio)-4-pyrimidinyl]oxy}-3-pyridazinol](/img/structure/B5519816.png)

![5,5'-[sulfonylbis(4,1-phenyleneoxy)]bis(2-benzofuran-1,3-dione)](/img/structure/B5519821.png)

![1-{[3-(2-methoxyethyl)-1,2,4-oxadiazol-5-yl]methyl}-3-methyl-3-phenylpiperidine](/img/structure/B5519825.png)

![(1S*,5R*)-6-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5519839.png)